molecular formula C17H20N2O4S B6962726 (5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone

(5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B6962726
M. Wt: 348.4 g/mol
InChI Key: IKFTZRGZPQDILJ-UHFFFAOYSA-N
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Description

(5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a furan ring substituted with a methylsulfonyl group and a piperidine ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the furan ring, followed by the introduction of the methylsulfonyl group through sulfonation reactions. The piperidine ring is then synthesized separately and coupled with the pyridine moiety. Finally, the two major fragments are connected via a methanone linkage under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the methanone linkage may produce alcohol derivatives.

Scientific Research Applications

(5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone is unique due to its combination of a furan ring, a piperidine ring, and a pyridine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(5-methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-24(21,22)16-5-4-15(23-16)17(20)19-9-6-13(7-10-19)11-14-3-2-8-18-12-14/h2-5,8,12-13H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFTZRGZPQDILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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